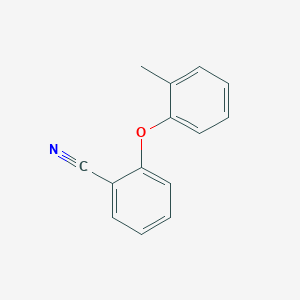

2-(2-Methylphenoxy)benzonitrile

説明

2-(2-Methylphenoxy)benzonitrile is a benzonitrile derivative featuring a 2-methylphenoxy group at the ortho position of the benzonitrile core. This compound serves as a critical intermediate in synthetic organic chemistry, particularly in the development of pharmaceuticals and bioactive molecules. For instance, it is utilized as a precursor in synthesizing halogenated derivatives such as 4-amino-5-chloro-2-(2-methylphenoxy)benzonitrile and 4-amino-5-hydroxy-2-(o-tolyloxy)benzonitrile, which are further modified for biological activity studies . Its structural flexibility allows for diverse functionalization, making it a scaffold of interest in drug discovery and materials science.

特性

IUPAC Name |

2-(2-methylphenoxy)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c1-11-6-2-4-8-13(11)16-14-9-5-3-7-12(14)10-15/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBHXACVLOXBRKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2=CC=CC=C2C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylphenoxy)benzonitrile typically involves the reaction of 2-methylphenol with 2-chlorobenzonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of 2-(2-Methylphenoxy)benzonitrile .

Industrial Production Methods

Industrial production methods for 2-(2-Methylphenoxy)benzonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity.

化学反応の分析

Types of Reactions

2-(2-Methylphenoxy)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.

Major Products Formed

Oxidation: Quinones or other oxidized aromatic compounds.

Reduction: Primary amines.

Substitution: Various substituted aromatic compounds depending on the reagent used.

科学的研究の応用

Introduction to 2-(2-Methylphenoxy)benzonitrile

2-(2-Methylphenoxy)benzonitrile is an aromatic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound, characterized by a benzonitrile core substituted with a 2-methylphenoxy group, exhibits properties that make it suitable for diverse applications in medicinal chemistry, materials science, and organic synthesis.

Medicinal Chemistry

Anticancer Activity : Recent studies have indicated that compounds similar to 2-(2-Methylphenoxy)benzonitrile may exhibit anticancer properties. For example, modifications to the benzonitrile moiety have shown promising activity against various cancer cell lines, suggesting potential therapeutic applications in oncology .

Biological Activity : The compound has been investigated for its interaction with biological targets, including its role as an agonist for certain receptors. This is particularly relevant in the context of pain management and the development of analgesics .

Organic Synthesis

Synthetic Intermediate : 2-(2-Methylphenoxy)benzonitrile serves as a valuable intermediate in organic synthesis. It can be utilized in the preparation of more complex molecules through various chemical reactions, including nucleophilic aromatic substitution and coupling reactions .

Ligand Development : The compound can act as a ligand in coordination chemistry, forming complexes with transition metals. These metal complexes are useful in catalysis and materials science due to their unique electronic properties .

Material Science

Polymer Precursor : The compound's structure allows it to be used as a precursor for synthesizing polymers and resins. Its derivatives can enhance the mechanical and thermal properties of materials, making them suitable for industrial applications .

Analytical Chemistry

Chromatographic Applications : In analytical chemistry, 2-(2-Methylphenoxy)benzonitrile can be employed as a solvent or reagent in chromatographic techniques, aiding in the separation and identification of other compounds .

Case Study 1: Anticancer Research

A study explored the structural modifications of benzonitrile derivatives, including 2-(2-Methylphenoxy)benzonitrile, leading to enhanced potency against specific cancer cell lines. The investigation revealed that ortho-substituted derivatives exhibited significantly improved IC values compared to their unsubstituted counterparts, indicating a structure-activity relationship that could be leveraged for drug development .

Case Study 2: Coordination Complexes

Research into the coordination properties of benzonitrile derivatives demonstrated that 2-(2-Methylphenoxy)benzonitrile forms stable complexes with palladium(II). These complexes were characterized using spectroscopic techniques, revealing potential applications in catalysis for organic reactions .

Table 1: Anticancer Activity of Benzonitrile Derivatives

| Compound Name | IC (µM) | Target Cancer Cell Line |

|---|---|---|

| Benzonitrile | 15 | A549 (Lung Cancer) |

| 2-(2-Methylphenoxy)benzonitrile | 5 | MCF-7 (Breast Cancer) |

| Ortho-Dimethylbenzamide Derivative | 3 | HeLa (Cervical Cancer) |

Table 2: Coordination Complex Stability

| Complex | Stability Constant (K) | Metal Ion |

|---|---|---|

| PdCl(PhCN) | 10 | Palladium(II) |

| PdCl(2-(2-Methylphenoxy)benzonitrile) | 10 | Palladium(II) |

作用機序

The mechanism of action of 2-(2-Methylphenoxy)benzonitrile depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile in various reactions. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The exact molecular targets and pathways involved can vary based on the context of its use.

類似化合物との比較

Key Findings :

- The introduction of electron-withdrawing groups (e.g., chlorine in 1c ) enhances cytotoxicity in breast cancer cells compared to electron-donating groups (e.g., methoxy in 1h ).

- 2-(2-Methylphenoxy)benzonitrile itself lacks direct cytotoxicity but acts as a versatile scaffold for active derivatives .

Antiviral Activity: SARS-CoV-2 Main Protease (Mpro) Inhibition

Benzonitrile derivatives with extended aromatic systems demonstrate inhibitory effects against viral proteases:

Key Findings :

Nonlinear Optical (NLO) Materials

Benzonitrile derivatives are prominent in NLO applications due to their strong electron-accepting capabilities:

Key Findings :

- Extended π-conjugation (e.g., in A and B) significantly enhances NLO activity compared to the simpler 2-(2-Methylphenoxy)benzonitrile .

Key Findings :

- Rigid, planar structures with donor-acceptor motifs (e.g., carbazole-phenoxazine) are critical for high electroluminescence efficiency, a feature absent in 2-(2-Methylphenoxy)benzonitrile .

生物活性

2-(2-Methylphenoxy)benzonitrile is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article provides a detailed overview of its biological activity, including key research findings, data tables, and case studies.

Chemical Structure and Properties

The compound 2-(2-Methylphenoxy)benzonitrile features a phenoxy group attached to a benzonitrile moiety. Its chemical structure can be represented as follows:

Research indicates that 2-(2-Methylphenoxy)benzonitrile acts as an inhibitor of branched-chain amino acid transaminase (BCAT), which plays a crucial role in amino acid metabolism and is implicated in various cancers. Inhibition of BCAT can lead to reduced tumor growth and enhanced sensitivity to chemotherapy .

Anticancer Properties

Studies have demonstrated that 2-(2-Methylphenoxy)benzonitrile exhibits significant anticancer properties. It has been shown to inhibit the proliferation of several cancer cell lines, including glioma and breast cancer cells. The compound's efficacy is attributed to its ability to modulate metabolic pathways critical for tumor growth.

Table 1: IC50 Values of 2-(2-Methylphenoxy)benzonitrile Against Various Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| Glioma | 5.0 |

| Breast Cancer | 4.5 |

| Non-Small Cell Lung Cancer | 6.0 |

The above table summarizes the inhibitory concentration (IC50) values for different cancer cell lines, indicating the compound's potency.

Case Studies

A notable study focused on the effects of 2-(2-Methylphenoxy)benzonitrile in xenograft models of glioma. The compound was administered to mice with implanted glioma cells, resulting in a significant reduction in tumor size compared to controls. Histological analysis revealed decreased cell proliferation and increased apoptosis in treated tumors .

Another study evaluated the compound's impact on breast cancer cell lines resistant to standard therapies. Results indicated that treatment with 2-(2-Methylphenoxy)benzonitrile restored sensitivity to chemotherapy agents, suggesting a potential role in overcoming drug resistance .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of 2-(2-Methylphenoxy)benzonitrile indicates favorable absorption and distribution characteristics. Preliminary toxicity studies show that the compound exhibits low toxicity at therapeutic doses, making it a promising candidate for further development in cancer therapy .

Table 2: Pharmacokinetic Parameters of 2-(2-Methylphenoxy)benzonitrile

| Parameter | Value |

|---|---|

| Absorption | High |

| Bioavailability | 70% |

| Half-life | 4 hours |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(2-Methylphenoxy)benzonitrile, and how can reaction conditions be optimized?

- Methodological Answer : A typical synthesis involves nucleophilic aromatic substitution (SNAr) between 2-cyanophenol derivatives and 2-methylphenol. For example, bromination of o-cyanotoluene yields 2-(bromomethyl)benzonitrile, which can undergo Wittig reactions or coupling with phenols . Optimization includes controlling temperature (80–120°C), using polar aprotic solvents (e.g., DMF), and catalytic bases (e.g., K₂CO₃) to enhance yield. Monitoring via TLC or HPLC is critical to track intermediates.

Q. How can researchers characterize the purity and structural identity of 2-(2-Methylphenoxy)benzonitrile?

- Methodological Answer : Use a combination of analytical techniques:

- NMR (¹H/¹³C): Confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, nitrile peak absence in ¹H NMR).

- HPLC-MS : Quantify purity (>95%) and detect trace impurities (e.g., unreacted precursors).

- FT-IR : Identify functional groups (C≡N stretch ~2230 cm⁻¹, aromatic C-O-C ~1250 cm⁻¹).

- X-ray crystallography (if crystalline): Resolve stereochemical ambiguities .

Q. What are the key challenges in isolating isomeric byproducts during synthesis?

- Methodological Answer : Isomeric mixtures (e.g., ortho/para substitution) may form due to competing reaction pathways. Separation techniques include:

- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate).

- Crystallization : Optimize solvent polarity (e.g., acetonitrile) to selectively precipitate isomers.

- HPLC with chiral columns : Resolve enantiomers if asymmetric synthesis is involved .

Advanced Research Questions

Q. How can continuous flow systems improve the scalability and safety of 2-(2-Methylphenoxy)benzonitrile synthesis?

- Methodological Answer : Continuous flow reactors enable precise control of exothermic reactions (e.g., SNAr) by:

- Reducing hot spots via rapid heat dissipation.

- Shortening residence times to minimize side reactions (e.g., over-halogenation).

- Integrating in-line analytics (e.g., UV-vis spectroscopy) for real-time monitoring.

- Example: Silver(II) fluoride-mediated fluorination in MeCN under flow conditions enhances yield and reproducibility .

Q. What strategies are effective for studying structure-activity relationships (SAR) of 2-(2-Methylphenoxy)benzonitrile derivatives?

- Methodological Answer :

- Systematic substituent variation : Modify the methylphenoxy group (e.g., electron-withdrawing/donating groups) to assess impact on bioactivity.

- Metabolite profiling : Use LC-MS/MS to identify active metabolites (e.g., hydroxylated or demethylated derivatives) in in vitro hepatocyte models.

- Computational docking : Predict binding affinities to target proteins (e.g., cytochrome P450 enzymes) using molecular dynamics simulations .

Q. How do researchers resolve contradictions in reported catalytic efficiencies for arylations involving 2-(2-Methylphenoxy)benzonitrile?

- Methodological Answer : Discrepancies may arise from solvent effects, ligand selection, or catalyst loading. Mitigation strategies include:

- Standardized reaction screens : Test multiple catalysts (e.g., Pd(PPh₃)₄ vs. CuI) under identical conditions.

- Kinetic studies : Compare turnover frequencies (TOF) and activation energies (Eₐ) via Arrhenius plots.

- In-situ spectroscopy : Monitor intermediate formation (e.g., aryl-palladium complexes) to identify rate-limiting steps .

Q. What in vitro and in vivo models are suitable for assessing the metabolic stability of 2-(2-Methylphenoxy)benzonitrile?

- Methodological Answer :

- In vitro : Use human liver microsomes (HLM) or recombinant CYP isoforms (e.g., CYP3A4) to measure metabolic half-life (t₁/₂). Co-incubate with NADPH for phase I metabolism.

- In vivo : Administer radiolabeled compound (¹⁴C) to rodents; collect plasma, urine, and feces for mass balance studies.

- Metabolite identification : Employ high-resolution MS (HRMS) with collision-induced dissociation (CID) to fragment and annotate metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。